molecular formula C17H16BrNO3 B3683654 (2E)-3-(5-bromo-2-methoxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide

(2E)-3-(5-bromo-2-methoxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide

Cat. No.: B3683654
M. Wt: 362.2 g/mol
InChI Key: DRNRRGVMRXUWDB-RMKNXTFCSA-N
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Description

(2E)-3-(5-bromo-2-methoxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide: is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of a double bond conjugated with an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(5-bromo-2-methoxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromo-2-methoxybenzaldehyde and 3-methoxyaniline.

    Formation of the Enamine: The aldehyde group of 5-bromo-2-methoxybenzaldehyde reacts with the amine group of 3-methoxyaniline under acidic or basic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Amidation: The amine undergoes an amidation reaction with a suitable acylating agent, such as acryloyl chloride, to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups can undergo oxidation to form corresponding phenols.

    Reduction: The double bond in the enamide can be reduced to form the corresponding amide.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of saturated amides.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: Investigated for potential biological activities, such as antimicrobial or anticancer properties.

Medicine

    Drug Development: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of (2E)-3-(5-bromo-2-methoxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide would depend on its specific application. For example, if it exhibits biological activity, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The presence of the bromine and methoxy groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(2-methoxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide: Lacks the bromine atom, which may affect its reactivity and biological activity.

    (2E)-3-(5-chloro-2-methoxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide:

Uniqueness

The presence of the bromine atom in (2E)-3-(5-bromo-2-methoxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide makes it unique compared to its analogs

Properties

IUPAC Name

(E)-3-(5-bromo-2-methoxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO3/c1-21-15-5-3-4-14(11-15)19-17(20)9-6-12-10-13(18)7-8-16(12)22-2/h3-11H,1-2H3,(H,19,20)/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRNRRGVMRXUWDB-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=CC(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=C/C(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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